N,N'-bis(4-ethoxyphenyl)carbamimidothioic acid
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Overview
Description
N,N’-bis(4-ethoxyphenyl)carbamimidothioic acid is an organic compound with the molecular formula C17H20N2O2S This compound is known for its unique chemical structure, which includes ethoxyphenyl groups attached to a carbamimidothioic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-ethoxyphenyl)carbamimidothioic acid typically involves the reaction of 4-ethoxyaniline with carbon disulfide and an appropriate amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product, which is subsequently purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N,N’-bis(4-ethoxyphenyl)carbamimidothioic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through filtration and drying, followed by purification steps such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-ethoxyphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethoxyphenyl groups can undergo substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(4-ethoxyphenyl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(4-ethoxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methoxyphenyl)carbamimidothioic acid: Similar structure but with methoxy groups instead of ethoxy groups.
N,N’-bis(4-ethoxyphenyl)thiourea: Contains a thiourea group instead of a carbamimidothioic acid core.
N,N’-bis(4-ethoxyphenyl)urea: Contains a urea group instead of a carbamimidothioic acid core.
Uniqueness
N,N’-bis(4-ethoxyphenyl)carbamimidothioic acid is unique due to its specific combination of ethoxyphenyl groups and a carbamimidothioic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-20-15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXHANOJNVGVGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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